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2-Tert-butyl-5-chloro-1,3,4-thiadiazole

Cat. No.: B2873865
CAS No.: 77822-86-7
M. Wt: 176.66
InChI Key: WXRKAOGJPGTSMQ-UHFFFAOYSA-N
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Description

Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Academic Research

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. nih.gov This structural motif is a common feature in a variety of natural products and synthetic medicinal agents. mdpi.com The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and the presence of multiple heteroatoms, contribute to its ability to interact with biological targets through various non-covalent interactions. dntb.gov.ua

In academic research, 1,3,4-thiadiazole derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties. gavinpublishers.com The versatility of the 1,3,4-thiadiazole scaffold allows for the introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties. dntb.gov.ua

Rationale for Investigating Substituted 1,3,4-Thiadiazoles

The investigation of substituted 1,3,4-thiadiazoles is driven by the principle of structure-activity relationships (SAR). By systematically modifying the substituents on the thiadiazole core, researchers can explore how these changes influence the compound's biological activity, selectivity, and pharmacokinetic profile.

The introduction of different functional groups can impact several key parameters:

Biological Activity : The nature of the substituent can dramatically alter the compound's interaction with a specific biological target, leading to enhanced potency or a change in the mechanism of action. For instance, the presence of halogen atoms like chlorine can significantly improve the anticancer potency of some 1,3,4-thiadiazole derivatives. nih.gov

Metabolic Stability : Substituents can influence the metabolic stability of the compound, affecting its half-life and duration of action in vivo.

The tert-butyl group, a bulky and lipophilic moiety, is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to target proteins. Similarly, the inclusion of a chlorine atom can enhance biological activity through halogen bonding and by altering the electronic properties of the molecule.

Specific Research Focus on 2-Tert-butyl-5-chloro-1,3,4-thiadiazole in Contemporary Chemical Biology

While extensive research exists for the broader class of 1,3,4-thiadiazoles, the specific compound This compound represents a more focused area of investigation. This particular substitution pattern combines the potential benefits of both the tert-butyl and chloro groups. Halogenated 1,3,4-thiadiazoles are recognized as important intermediates in chemical synthesis, as the halogen atom can be readily displaced by nucleophiles, allowing for the creation of a diverse library of derivatives. nih.gov

The presence of the tert-butyl group can confer increased stability and lipophilicity, which are desirable properties in drug discovery. While specific, detailed research findings on the biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest potential as a scaffold for developing novel bioactive molecules. A commercially available source describes it as a white crystalline solid with antioxidant effects and potential use as a catalyst in chemical reactions. biosynth.com

The synthesis of the related compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has been described, providing a potential synthetic route to this compound through functional group transformation. prepchem.comchemicalbook.com The exploration of such specifically substituted thiadiazoles is a key strategy in chemical biology for identifying new lead compounds with improved therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2S B2873865 2-Tert-butyl-5-chloro-1,3,4-thiadiazole CAS No. 77822-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-chloro-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRKAOGJPGTSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 Tert Butyl 5 Chloro 1,3,4 Thiadiazole

Reactivity of the Ring Nitrogen Atoms

The nitrogen atoms in the 1,3,4-thiadiazole (B1197879) ring are nucleophilic and can react with various electrophiles.

Electrophilic attack on the ring nitrogen atoms of 1,3,4-thiadiazoles can lead to the formation of N-alkylated or N-acylated products. researchgate.net For 2-Tert-butyl-5-chloro-1,3,4-thiadiazole, the reaction with alkyl or acyl halides in the presence of a base would be expected to yield the corresponding N-substituted derivatives. The tert-butyl group at the C-2 position and the chloro group at the C-5 position are likely to influence the regioselectivity of these reactions due to steric and electronic effects.

Detailed research findings on specific alkylation and acylation reactions of this compound are not extensively documented in publicly available literature.

The reaction of 1,3,4-thiadiazoles with strong alkylating agents can result in the formation of quaternary thiadiazolinium salts. researchgate.net These salts are often more reactive than the parent neutral compounds and can serve as intermediates for further functionalization. The formation of a thiadiazolinium salt from this compound would involve the quaternization of one of the ring nitrogen atoms.

ReactantReagentProductConditionsReference
2,5-dimethyl-1,3,4-thiadiazoletrimethylsilyl methyl trifluoromethane (B1200692) sulfonate1,3,4-thiadiazolium saltsNot Specified researchgate.net

Specific examples of thiadiazolinium salt formation from this compound are not readily found in the surveyed literature.

Reactivity of the Ring Carbon Atoms

The carbon atoms of the 1,3,4-thiadiazole ring are generally electron-deficient and susceptible to nucleophilic attack, particularly when substituted with a good leaving group.

The C-2 and C-5 positions of the 1,3,4-thiadiazole ring are the primary sites for functionalization. In the case of this compound, the tert-butyl group at C-2 is generally stable. However, the chlorine atom at the C-5 position provides a reactive handle for introducing various functional groups.

The chlorine atom at the C-5 position of this compound is expected to be susceptible to nucleophilic substitution. This is a common reaction for 2-halo-1,3,4-thiadiazoles, allowing for the introduction of a wide range of nucleophiles. researchgate.net Reactions with amines, thiols, and alkoxides would lead to the corresponding 5-substituted derivatives.

Starting MaterialNucleophileProductConditionsYieldReference
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamidepiperazine (B1678402) derivatives2-(4-Substituepiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideAcetone, K2CO3, 25°C, 5h78% (for one derivative) nih.gov
2-chloro-5-phenyl-1,3,4-thiadiazoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified scbt.com

While the general reactivity is established, specific studies detailing the yields and conditions for nucleophilic substitution on this compound are sparse in the reviewed sources.

Tautomerism and Isomeric Transformations within the 1,3,4-Thiadiazole System

Tautomerism is a known phenomenon in certain substituted 1,3,4-thiadiazoles, particularly those with amino, hydroxyl, or thiol groups, which can exist in different tautomeric forms. nih.govmdpi.com For this compound, significant tautomerism is not expected as it lacks the typical functional groups that readily undergo proton transfer. Isomeric transformations, such as ring-chain tautomerism, have been observed in some 1,3,4-thiadiazole derivatives, but this is highly dependent on the substituents. researchgate.net

CompoundTautomeric FormsSolvent EffectsReference
Novel 1,3,4-thiadiazole derivative with 3-mercaptobutan-2-one and quinazolin-4-one moietiesKeto and Enol formsFavors keto in polar aprotic solvents (DMSO), favors enol in non-polar solvents (chloroform) nih.govmdpi.com
2-Azido-1,3,4-thiadiazoleAzido-tetrazole tautomerism2-azido-1,3,4-thiadiazole derivatives are more stable researchgate.net

There is no specific literature evidence to suggest that this compound undergoes significant tautomerism or isomeric transformations under normal conditions.

Multi-component Reactions for Scaffold Diversity Generation

While direct multi-component reactions (MCRs) involving this compound are not extensively documented, its derivatives, particularly the 2-amino-5-tert-butyl-1,3,4-thiadiazole, are valuable substrates for such reactions. The chloro group can be readily displaced by an amino group to yield the corresponding 2-amino derivative, which can then be employed in MCRs to generate molecular hybrids with potential biological activities.

One notable example is the one-pot synthesis of thiazolidine-4-one hybrids. nih.gov This reaction typically involves a 2-amino-1,3,4-thiadiazole (B1665364) derivative, an aldehyde, and a mercaptoacetic acid. By analogy, 2-amino-5-tert-butyl-1,3,4-thiadiazole could react with various substituted benzaldehydes and 2-mercaptoacetic acid to produce a library of 2-(5-tert-butyl-1,3,4-thiadiazol-2-ylimino)-5-(substituted-benzylidene)thiazolidin-4-ones. This approach offers an efficient route to novel molecular scaffolds with potential applications in drug discovery.

Component 1Component 2Component 3Product Scaffold
2-Amino-5-tert-butyl-1,3,4-thiadiazoleSubstituted Benzaldehyde2-Mercaptoacetic AcidThiazolidine-4-one-thiadiazole hybrid

Strategies for the Synthesis of Fused Thiadiazole Ring Systems

The 1,3,4-thiadiazole core of this compound can serve as a building block for the construction of various fused heterocyclic systems. These fused rings are of significant interest due to their presence in numerous biologically active molecules. The primary strategy involves the initial conversion of the chloro-substituent to a more reactive functional group, such as an amino or a hydrazinyl group, which can then undergo intramolecular or intermolecular cyclization reactions.

For instance, the synthesis of thiazolo[4,3-b] biosynth.comorientjchem.orgnih.govthiadiazole derivatives can be achieved by first converting this compound to its 2-amino counterpart. The resulting 2-amino-5-tert-butyl-1,3,4-thiadiazole can then be reacted with α-halocarbonyl compounds, such as phenacyl bromide, to yield the fused thiazolo[4,3-b] biosynth.comorientjchem.orgnih.govthiadiazole system. derpharmachemica.com

Another important fused system is the s-triazolo[3,4-b]1,3,4-thiadiazole. The synthesis of this scaffold can be initiated by reacting this compound with hydrazine (B178648) to form 2-hydrazinyl-5-tert-butyl-1,3,4-thiadiazole. This intermediate can then be cyclized with various reagents like formic acid, carbon disulfide, or cyanogen (B1215507) bromide to introduce the triazole ring and furnish the desired s-triazolo[3,4-b]1,3,4-thiadiazole core.

Starting Material DerivativeReagentFused Ring System
2-Amino-5-tert-butyl-1,3,4-thiadiazoleα-Halocarbonyl compound (e.g., Phenacyl bromide)Thiazolo[4,3-b] biosynth.comorientjchem.orgnih.govthiadiazole
2-Hydrazinyl-5-tert-butyl-1,3,4-thiadiazoleFormic Acids-Triazolo[3,4-b]1,3,4-thiadiazole
2-Hydrazinyl-5-tert-butyl-1,3,4-thiadiazoleCarbon DisulfideThioxo-s-triazolo[3,4-b]1,3,4-thiadiazole
2-Hydrazinyl-5-tert-butyl-1,3,4-thiadiazoleCyanogen BromideAmino-s-triazolo[3,4-b]1,3,4-thiadiazole

These synthetic strategies highlight the utility of this compound as a versatile precursor for the generation of diverse and complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tert Butyl 5 Chloro 1,3,4 Thiadiazole Derivatives

Infrared (IR) Spectroscopy and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 2-tert-butyl-5-chloro-1,3,4-thiadiazole, these techniques can confirm the presence of the thiadiazole ring and the tert-butyl group.

The IR spectrum is expected to show characteristic absorption bands for the C=N stretching vibration of the thiadiazole ring in the region of 1600-1650 cm⁻¹. jocpr.com The C-S stretching vibration, also associated with the heterocyclic ring, typically appears at lower wavenumbers, around 700-800 cm⁻¹. Vibrations corresponding to the tert-butyl group, including C-H stretching and bending modes, would be observed around 2850-3000 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric vibrations of the thiadiazole ring are often more intense in the Raman spectrum. The C-S and S-S stretching vibrations, if present in derivatives, can also be more readily identified using Raman spectroscopy.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H Stretch (tert-butyl)2950 - 30002950 - 3000Strong
C=N Stretch (Thiadiazole)1600 - 16501600 - 1650Medium
C-H Bend (tert-butyl)1350 - 14701350 - 1470Medium-Strong
C-S Stretch (Thiadiazole)700 - 800700 - 800Medium-Weak
C-Cl Stretch600 - 800600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (176.67 g/mol ). biosynth.com Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at M-15. Another significant fragmentation could involve the cleavage of the entire tert-butyl group, leading to a peak at m/z corresponding to the 5-chloro-1,3,4-thiadiazolyl cation. Further fragmentation of the thiadiazole ring can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zPredicted Fragment IonSignificance
176/178[C₆H₉ClN₂S]⁺Molecular Ion (M⁺, M+2)
161/163[C₅H₆ClN₂S]⁺Loss of •CH₃
119/121[C₂ClN₂S]⁺Loss of •C(CH₃)₃
57[C(CH₃)₃]⁺tert-butyl cation

X-ray Crystallography for Precise Molecular Structure Determination

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length (Thiadiazole)~1.70 - 1.75 Å
C=N Bond Length (Thiadiazole)~1.30 - 1.35 Å
N-N Bond Length (Thiadiazole)~1.35 - 1.40 Å
C-Cl Bond Length~1.70 - 1.75 Å
Thiadiazole Ring ConformationPlanar

Mechanistic Investigations of Biological Activities Mediated by 2 Tert Butyl 5 Chloro 1,3,4 Thiadiazole and Its Analogs

Molecular Target Identification and Validation

The biological effects of 2-tert-butyl-5-chloro-1,3,4-thiadiazole and its analogs are often rooted in their direct interaction with specific proteins, leading to the modulation of their functions. Research has centered on enzyme inhibition and receptor binding to pinpoint these molecular targets.

The 1,3,4-thiadiazole (B1197879) moiety is a key structural feature in a variety of enzyme inhibitors, targeting a range of proteins implicated in pathological conditions.

Carbonic Anhydrase (CA): Derivatives of 1,3,4-thiadiazole are well-established as inhibitors of carbonic anhydrases. nih.gov A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides demonstrated potent and selective inhibition of mitochondrial isoforms CA VA and VB over the cytosolic (CA I, CA II) and membrane-associated (CA IV) forms. nih.gov These compounds exhibited low nanomolar inhibition constants for human CA VA and VB, while showing significantly weaker activity against other isoforms, making them the first identified selective CA VA/VB inhibitors. nih.gov For instance, a 1,3,4-thiadiazole-thiazolidinone hybrid, compound 7i, showed more potent inhibition of carbonic anhydrase than the standard reference drug acetazolamide. rsc.org

Inhibitory Activity of 1,3,4-Thiadiazole Analogs against Carbonic Anhydrase (CA) Isoforms
Compound TypeIsoformInhibition Constant (Kᵢ)IC₅₀ (µM)
2-substituted-1,3,4-thiadiazole-5-sulfamides nih.govhCA I102 nM - 7.42 µM-
hCA II0.54 µM - 7.42 µM-
hCA IV4.32 µM - 10.05 µM-
hCA VA4.2 nM - 32 nM-
hCA VB1.3 nM - 74 nM-
1,3,4-thiadiazole-thiazolidinone hybrid (7i) rsc.orgNot Specified-0.402 ± 0.017
Acetazolamide (Standard) rsc.orgNot Specified-0.998 ± 0.046

mTOR Kinase and PI3Kα: The mechanistic target of rapamycin (B549165) (mTOR) and phosphoinositide 3-kinase (PI3K) are key regulators of cell growth and proliferation. rsc.org Certain 1,3,4-thiadiazole derivatives have been investigated as dual mTOR/PI3Kα inhibitors. Docking studies revealed that substitutions on the thiadiazole ring could confer selectivity. For example, a 1,3,4-thiadiazole substituted analog (compound 4) showed a significant decrease in mTOR affinity compared to its 1,2,4-thiadiazole (B1232254) counterpart (compound 2), with a Ki of 58 nM for mTOR. rsc.org The selectivity of these compounds is influenced by the orientation of functional groups, which affects hydrogen bond interactions with key residues like Glu2190 in the mTOR kinase domain. rsc.org

ERK1/2: The extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival. A specific analog, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the activation of ERK1/2 in A549 lung carcinoma cells. nih.gov This inhibition of the ERK pathway is a key mechanism contributing to the compound's antiproliferative effects. nih.gov

Abl Protein Kinase: The Abelson (Abl) tyrosine kinase is a critical target in chronic myelogenous leukemia (CML), particularly in its oncogenic Bcr-Abl fusion form. mdpi.com Several series of 1,3,4-thiadiazole derivatives have been identified as potent Abl tyrosine kinase inhibitors. drugbank.comjapsonline.com One such derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, specifically inhibited the Abl kinase with an IC₅₀ value of 7.4 µM and demonstrated selective activity against the Bcr-Abl positive K562 cell line. mdpi.com Molecular modeling suggests that moieties like nitrothiazole play a key role in binding to the kinase. mdpi.com

Inhibitory Activity of 1,3,4-Thiadiazole Analogs against Protein Kinases
CompoundTarget KinaseIC₅₀ Value
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide mdpi.comAbl Kinase7.4 µM

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that is overexpressed in various cancers, making it an attractive therapeutic target. nih.gov Sulphonamide-based hybrids containing a dithiocarbamate (B8719985) moiety have been developed as LSD1 inhibitors. Compounds with a tert-butoxycarbonyl group on a piperazine (B1678402) ring showed potent LSD1 inhibitory activity, with IC₅₀ values in the sub-micromolar range (e.g., 0.23 µM for compound L6). nih.gov These inhibitors were shown to increase the expression levels of H3K4me1, H3K4me2, and H3K9me2 in bladder cancer cells, consistent with LSD1 inhibition. nih.gov

Beyond enzyme inhibition, 1,3,4-thiadiazole analogs can modulate cellular signaling by binding to specific receptors.

Adenosine (B11128) A₃ Receptor: Derivatives of 3-(4-methoxyphenyl)-5-aminothiadiazole have been identified as selective and potent antagonists for the human adenosine A₃ receptor. The compound N-[3-(4-methoxy-phenyl)- mdpi.combiosynth.comjapsonline.comthiadiazol-5-yl]-acetamide displayed a high binding affinity with a Ki value of 0.79 nM. nih.gov Molecular modeling studies suggest that the specific arrangement of heteroatoms in the 1,2,4-thiadiazole isomer is crucial for favorable energetic binding within the receptor pocket, whereas the 1,3,4-thiadiazole regioisomer exhibits a significantly lower affinity. nih.gov

Secretin Receptor: The 1,3,4-thiadiazole scaffold has also been utilized to develop agonists for the human secretin receptor (hSecR), a Class II G protein-coupled receptor. nih.gov Systematic modifications around the two phenyl rings attached to the thiadiazole core allowed for the exploration of structure-activity relationships, leading to the identification of potent agonists. nih.gov

Cellular Pathway Interrogation

The interaction of 1,3,4-thiadiazole derivatives with their molecular targets triggers a cascade of events within cellular pathways, ultimately leading to observable biological outcomes such as cell death or growth arrest.

A key anticancer mechanism for many 1,3,4-thiadiazole compounds is the induction of apoptosis, or programmed cell death. New 5-aryl-1,3,4-thiadiazole-based compounds have been shown to induce apoptosis in cancer cells by significantly increasing the Bax/Bcl-2 ratio and the levels of caspase 9. nih.gov The activation of caspases, which are critical executioners of apoptosis, is a common mechanistic theme. nih.gov

Disruption of the normal cell cycle is another hallmark of the anticancer activity of thiadiazole analogs. The derivative FABT was found to induce cell cycle arrest in the G0/G1 phase, which was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov Other 1,3,4-thiadiazole derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in different cancer cell lines. nih.gov Furthermore, some nortopsentin analogs containing a 1,3,4-thiadiazole moiety were found to arrest the cell cycle by increasing the G2-M phase population and inhibiting the activity of CDK1, a crucial regulator of cell cycle progression. mdpi.com

Some 1,3,4-thiadiazole derivatives can exert their effects by directly interacting with macromolecules like DNA. Spectroscopic studies have demonstrated that certain thiadiazole molecules can interact with calf thymus-DNA (CT-DNA). nih.gov This interaction suggests a mechanism of action that involves interference with DNA replication or transcription, thereby inhibiting the biosynthesis of essential macromolecules. nih.gov

Intermolecular Interactions and Binding Modes

The biological efficacy of a molecule is often intrinsically linked to its ability to form specific interactions with its biological target. For this compound, both hydrogen and halogen bonds are anticipated to play crucial roles in defining its binding modes.

The 1,3,4-thiadiazole ring system, with its constituent nitrogen and sulfur atoms, presents a unique platform for forming hydrogen bonds. The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, a feature that is fundamental to the interaction of many heterocyclic compounds with biological macromolecules. acs.org While this compound itself lacks a classical hydrogen bond donor, its analogs that incorporate amino or hydroxyl groups can participate in significant hydrogen bonding networks.

In related 2-amino-5-substituted-1,3,4-thiadiazole structures, molecules in the crystalline state have been observed to form dimers through intermolecular N-H···N hydrogen bonds. researchgate.net Furthermore, theoretical studies on mercapto-substituted 1,3,4-thiadiazoles have shown the formation of chains via N–H⋯S hydrogen bonds. researchgate.net These studies underscore the capability of the 1,3,4-thiadiazole core to establish robust hydrogen bonding frameworks, which are critical for stabilizing ligand-receptor complexes. The presence of a substituent at the 2- or 5-position can influence the electronic properties of the ring and, consequently, the strength of these hydrogen bonds.

Interaction TypePotential Donor/Acceptor Groups on AnalogsSignificance in Biological Activity
N-H···NAmino group (donor), Thiadiazole nitrogen (acceptor)Stabilization of protein-ligand complexes, dimer formation.
N-H···SAmino group (donor), Thiadiazole sulfur (acceptor)Contribution to crystal packing and molecular recognition.
C-H···ClAliphatic/Aromatic C-H (donor), Chlorine (acceptor)Influence on molecular conformation and binding orientation.

Halogen bonding is an increasingly recognized non-covalent interaction in medicinal chemistry, where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The chlorine atom at the 5-position of the this compound ring is a potential halogen bond donor. Theoretical studies have shown that for chloro-substituted aromatic systems, a region of positive electrostatic potential, known as a σ-hole, can exist on the halogen atom along the axis of the C-Cl bond. researchgate.net

This positive σ-hole can engage in favorable electrostatic interactions with electron-rich atoms such as oxygen, nitrogen, or sulfur, which are commonly found in the active sites of biological targets like enzymes and receptors. Computational studies on related halogen-substituted benzothiadiazoles have demonstrated the formation of both halogen and chalcogen bonds, with Cl···N interactions being observed. nsf.gov The strength and directionality of these halogen bonds can significantly contribute to the binding affinity and selectivity of the compound.

The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds and van der Waals forces, creates a complex interaction landscape that dictates the molecule's biological profile. The presence of the chloro substituent, therefore, offers a strategic vector for tuning the binding properties of 1,3,4-thiadiazole derivatives.

Bioisosteric Replacement and its Mechanistic Implications within 1,3,4-Thiadiazole Scaffolds

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. nih.gov The tert-butyl group at the 2-position of the thiadiazole ring is a common motif that can be subject to bioisosteric replacement to modulate the compound's physicochemical and pharmacokinetic properties.

The bulky and lipophilic nature of the tert-butyl group can be mimicked by various other substituents. enamine.netenamine.net The primary mechanistic implication of such replacements is the alteration of key properties that govern a drug's behavior in a biological system. For instance, replacing a tert-butyl group can impact:

Lipophilicity: A major determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity, often associated with the tert-butyl group, can lead to poor aqueous solubility and increased metabolic turnover. researchgate.net

Metabolic Stability: The tert-butyl group can be susceptible to oxidative metabolism. Its replacement with more metabolically robust groups can enhance the drug's half-life.

Binding Affinity and Selectivity: Even subtle changes in the size and electronics of the substituent can alter the binding interactions with the target protein, potentially improving potency and reducing off-target effects.

The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a core structure in nucleic acids. enamine.net This inherent bioisosteric relationship endows 1,3,4-thiadiazole derivatives with the potential to interfere with biological processes involving nucleic acids.

Original GroupPotential BioisosterePotential Mechanistic Implication
tert-ButylCyclopropylMaintains steric bulk with reduced lipophilicity.
TrifluoromethylAlters electronic properties, can improve metabolic stability.
IsopropylSlightly reduces steric bulk, may alter binding interactions.
Bicyclo[1.1.1]pentaneActs as a rigid scaffold, can improve metabolic stability and solubility. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are standard for investigating the electronic properties of novel compounds. researchgate.netresearchgate.net For the 1,3,4-thiadiazole (B1197879) class, these studies help elucidate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting chemical reactivity. researchgate.net However, specific studies detailing the electronic structure, charge distribution, and reactivity descriptors for 2-Tert-butyl-5-chloro-1,3,4-thiadiazole are not available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational tool to predict the binding orientation of a small molecule to a biological target. Numerous studies have performed docking simulations on various 1,3,4-thiadiazole derivatives to explore their potential as inhibitors for enzymes like dihydrofolate reductase or protein kinases. researchgate.netuowasit.edu.iqmdpi.comresearchgate.netnih.govnih.gov

ATP-Binding Site Analysis

The ATP-binding site of kinases is a common target for anticancer drug design. While other thiadiazole derivatives have been modeled in these sites, there is no published research specifically analyzing the interaction of this compound within an ATP-binding pocket.

Enzyme Active Site Interactions

Similarly, the interaction of diverse 1,3,4-thiadiazole compounds with various enzyme active sites has been a focus of medicinal chemistry research. uowasit.edu.iqmdpi.comresearchgate.net These studies provide valuable information on structure-activity relationships. Unfortunately, the specific binding modes and interactions of this compound with any specific enzyme active site have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of a ligand-protein complex over time, assessing the stability of predicted binding poses from molecular docking. While MD simulations are a logical next step after docking for promising 1,3,4-thiadiazole candidates, no such studies have been published for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For the 1,3,4-thiadiazole family, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of new derivatives with enhanced potency. nih.gov A specific QSAR model incorporating this compound has not been constructed, as this would require a dataset of related compounds with measured biological activity.

Prediction of Molecular Properties and Biological Potency for De Novo Design

De novo design involves the computational creation of novel molecular structures with desired properties. The 1,3,4-thiadiazole ring is a valuable scaffold in such design processes. mdpi.com Predicting the molecular properties and biological potency of a specific, unstudied compound like this compound would first require the foundational computational studies mentioned above (quantum mechanics, docking, etc.), none of which are currently available in the literature.

Emerging Applications and Future Research Directions

Advancements in Pharmaceutical Lead Optimization

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore that has been extensively studied for its broad spectrum of pharmacological activities. bepls.com Its derivatives have shown promise in various therapeutic areas, making 2-tert-butyl-5-chloro-1,3,4-thiadiazole a compound of significant interest for lead optimization in drug discovery.

The 1,3,4-thiadiazole ring is a privileged scaffold in anticancer research, with derivatives demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis. bepls.com Various substituted 1,3,4-thiadiazoles have been synthesized and evaluated as potential anticancer agents, targeting different mechanisms in cancer progression. nih.govmdpi.com For instance, some derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting mitosis, which leads to cell cycle arrest and cell death. bepls.com Others have been identified as inhibitors of crucial enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is vital for DNA and RNA synthesis in cancer cells. bepls.com

The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to enhance anticancer effects, with the specific substituents on the aromatic ring influencing the efficacy against cancer cells. nih.gov The versatility of the 1,3,4-thiadiazole structure allows for the development of compounds that can be tailored to target specific cancer cell lines.

Below is a table of exemplary 1,3,4-thiadiazole derivatives and their reported anticancer activities:

CompoundTarget Cancer Cell LinesObserved Effect
2-amino-5-(2,4-difluorophenyl)-1,3,4-thiadiazoleVarious cancer cell linesPotent anticancer activity bepls.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon cancer), MCF-7 (breast cancer)Good anti-proliferative effects nih.gov
Substituted phenyl thiourea (B124793) linked 1,3,4-thiadiazolesHuman Leukemia-60 cell linePotent antileukemic activity nih.gov

Derivatives of 1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial properties. nih.gov The core scaffold has been incorporated into numerous compounds that exhibit significant activity against various pathogenic bacteria, fungi, and viruses. researchgate.net The antimicrobial potential of these derivatives often depends on the nature of the substituents on the thiadiazole ring. nih.gov

For example, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com The synthesis of novel derivatives by modifying the substituents at the C2 and C5 positions of the thiadiazole ring continues to be a promising strategy for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govut.ac.ir

The following table highlights some 1,3,4-thiadiazole derivatives with notable antimicrobial activity:

CompoundTarget MicroorganismsActivity
2,5-disubstituted-1,3,4-thiadiazole derivativesStaphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicansModerate antibacterial and potent antifungal activities researchgate.net
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivativesGram-positive bacteriaStrong antibacterial effects ut.ac.ir
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativesGram-positive bacteria (Streptococcus pneumoniae, B. subtilis, S. aureus), Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae), and fungi (A. fumigatus, C. albicans)Good antibacterial and antifungal activity nih.gov

The 1,3,4-thiadiazole scaffold has been explored for its anti-inflammatory and immunomodulatory properties. bepls.com Certain derivatives have been shown to exhibit significant anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like diclofenac. nih.gov The mechanism of action for these compounds is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Furthermore, substituted 1,3,4-thiadiazines, which are structurally related to thiadiazoles, have been investigated for their immunomodulatory actions. mdpi.com These compounds have been observed to down-regulate the secretion of pro-inflammatory cytokines while up-regulating anti-inflammatory ones, suggesting a potential therapeutic role in inflammatory conditions. mdpi.com

The 1,3,4-thiadiazole nucleus is a feature in compounds designed to modulate neurological disorders. bepls.com Derivatives of this scaffold have been synthesized and evaluated for their potential as anticonvulsant and antidepressant agents. For instance, a series of novel 1,3,4-thiadiazole derivatives were designed as monoamine oxidase (MAO) inhibitors, which are important targets for managing neurological disorders. nih.gov Several of these compounds showed high selectivity and potent inhibition of MAO-A, with some being more active than the common drug moclobemide. nih.gov

The structural versatility of the 1,3,4-thiadiazole ring allows for the development of derivatives that can cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov This makes this compound a promising starting material for the synthesis of novel compounds with potential applications in neurology.

Agrochemical Innovation (Herbicidal, Insecticidal, Fungicidal Agents)

The 1,3,4-thiadiazole moiety is a key component in the development of new agrochemicals. bepls.com Several derivatives have been commercialized as herbicides, such as buthidiazole and tebuthiuron, which are used for selective weed control in crops like corn and sugarcane. researchgate.net The biological activity of these compounds is influenced by the substituents on the thiadiazole ring.

Recent research has focused on synthesizing novel 1,3,4-thiadiazole derivatives with enhanced herbicidal and insecticidal properties. For example, some tetrahydrophthalimide derivatives containing a 1,3,4-thiadiazole moiety have demonstrated significant post-emergence herbicidal activity against broadleaf weeds, with some compounds showing efficacy comparable to commercial herbicides. acs.org Additionally, certain thiadiazole compounds have been identified as potent insecticides, acting on the nervous system of insects to cause paralysis and death. ontosight.ai

Applications in Materials Science and Industrial Chemistry (e.g., Corrosion Inhibitors)

In addition to its biological applications, the 1,3,4-thiadiazole scaffold has found utility in materials science, particularly as corrosion inhibitors for metals. nih.gov The presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring facilitates the adsorption of these compounds onto metal surfaces, forming a protective layer that isolates the metal from corrosive environments. nih.gov

Several studies have demonstrated the effectiveness of 1,3,4-thiadiazole derivatives in preventing the corrosion of mild steel and other alloys in acidic media. nih.govnih.govpeacta.org The inhibition efficiency of these compounds is dependent on their concentration and chemical structure. The ability of this compound to serve as a precursor for such inhibitors highlights its potential in industrial applications.

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the 1,3,4-thiadiazole scaffold, the core of "this compound," is continuously evolving. Researchers are moving away from classical, often harsh, synthetic routes towards more efficient, scalable, and environmentally friendly methods. These advancements focus on improving yields, reducing reaction times, and minimizing hazardous waste.

Key developments include one-pot synthesis , a strategy that combines multiple reaction steps into a single procedure without isolating intermediate compounds. This approach is highly efficient, saving time, reagents, and resources. semanticscholar.orgtandfonline.com For instance, a two-step, one-pot method for creating 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aldehydes using Lawesson's reagent has been reported to produce moderate-to-high yields. semanticscholar.org Another novel one-pot method involves the reaction between a thiosemicarbazide (B42300) and a carboxylic acid using polyphosphate ester (PPE), which avoids toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comnih.govresearchgate.net

Green chemistry principles are also being increasingly integrated into thiadiazole synthesis. nanobioletters.com These methods prioritize the use of non-hazardous solvents, reduce energy consumption, and are often more economical. researchgate.net Techniques such as microwave-assisted and ultrasound-assisted organic synthesis have been shown to significantly accelerate reactions, improve product quality and yield (often between 75-90%), and offer a reproducible and eco-friendly alternative to conventional heating. nanobioletters.comingentaconnect.com Photocatalytic methods are also emerging as a green and mild approach for constructing 1,3,4-thiadiazole backbones, often proceeding without the need for metal catalysts. rsc.org

The choice of catalysts and reagents is a central aspect of these new methodologies. Molecular iodine has been employed as an inexpensive and readily available catalyst for one-pot, three-component reactions to create complex thiadiazole derivatives. tandfonline.comtandfonline.com The development of transition-metal-free reactions, such as the iodine-mediated oxidative C-S bond formation, further enhances the efficiency and scalability of producing these valuable heterocyclic compounds. organic-chemistry.org

MethodologyKey FeaturesTypical Reagents/CatalystsAdvantages
One-Pot SynthesisMultiple reaction steps in a single vessel.Lawesson's Reagent, Polyphosphate Ester (PPE)Time and resource-efficient, reduced waste. semanticscholar.orgmdpi.com
Green Chemistry ApproachesUse of sustainable techniques and materials.Microwave, Ultrasonication, PhotocatalystsFaster reactions, higher yields, eco-friendly, reduced hazardous byproducts. nanobioletters.comresearchgate.netrsc.org
Novel CatalysisEmploying efficient and non-toxic catalysts.Molecular Iodine (I₂)Metal-free, operationally simple, cost-effective. tandfonline.comorganic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by dramatically accelerating the design and optimization of new compounds like 1,3,4-thiadiazole derivatives. crimsonpublishers.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly reducing the time and cost associated with traditional laboratory-based experiments. mdpi.com

One of the most established applications is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiadiazole derivatives, QSAR models have been successfully used to predict their effectiveness as anticancer agents or as inhibitors of specific enzymes like carbonic anhydrase. nih.govresearchgate.netnih.gov These models help researchers understand which structural features are crucial for a desired biological effect, guiding the design of more potent molecules.

Beyond QSAR, AI is integral to de novo drug design—creating entirely new molecules computationally. Deep learning architectures, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can "learn" the rules of chemical structure and bonding from existing databases of molecules. acs.orgfrontiersin.org They can then generate novel chemical structures that are predicted to have specific desirable properties, such as high binding affinity to a biological target or low toxicity. acs.orgyoutube.com

Computational screening and optimization are also key areas where AI plays a role. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a designed molecule, such as a thiadiazole derivative, will bind to a target protein. researchgate.netrsc.org These simulations provide insights into the molecular interactions at the atomic level, allowing chemists to refine the compound's structure to improve its efficacy and selectivity. nih.govrsc.orgnih.gov This integrated approach of computational design and experimental validation streamlines the entire discovery pipeline, from initial concept to a promising lead compound. nih.gov

AI/ML ApplicationDescriptionKey TechniquesImpact on Thiadiazole Design
QSAR ModelingCorrelates molecular structure with biological activity.Linear Regression, Machine Learning AlgorithmsPredicts the potency of new derivatives; guides structural modifications for improved activity. nih.govresearchgate.net
De Novo DesignGenerates entirely new molecules with desired properties.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creates novel thiadiazole scaffolds optimized for specific therapeutic targets. mdpi.comacs.org
Virtual Screening & OptimizationPredicts the interaction between a compound and its biological target.Molecular Docking, Molecular Dynamics (MD) SimulationsPrioritizes candidates for synthesis; refines molecular structure to maximize binding and efficacy. researchgate.netrsc.org
Property PredictionForecasts physicochemical properties like solubility and toxicity.Deep Learning, Graph Neural NetworksReduces late-stage failures by optimizing for drug-like properties early in the design process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.